2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol
Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C12H11ClN2OS It is known for its unique structure, which includes a pyrimidine ring substituted with a 4-chlorophenylmethylsulfanyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol typically involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-6-methylpyrimidin-4-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiol group, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding pyrimidine derivative.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated pyrimidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: Similar structure but with an amino group instead of the sulfanyl group.
6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4-amine: Similar structure but with an amine group instead of the hydroxyl group.
Uniqueness
2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol is unique due to its combination of a sulfanyl group and a hydroxyl group on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYFBYGQLVMKBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321335 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
159333-55-8 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.